2-Isopropyl-N,2,3-triméthylbutanamide

Vue d'ensemble

Description

Il procure une sensation de fraîcheur sans la saveur mentholée forte associée aux agents rafraîchissants traditionnels comme le menthol . Cela le rend adapté à une variété d'applications où un effet rafraîchissant neutre est souhaité.

Applications De Recherche Scientifique

Chemistry

WS-23 is used as a model compound in studies involving synthetic cooling agents. Its unique structure and properties make it an ideal candidate for research on cooling mechanisms and sensory perception .

Biology

In biological research, WS-23 is used to study the effects of cooling agents on sensory neurons. It helps in understanding how cooling sensations are perceived and processed by the nervous system .

Medicine

WS-23 is explored for its potential use in topical analgesics and other medical applications where a cooling effect is beneficial. It is also studied for its potential to enhance the efficacy of certain medications by providing a cooling sensation .

Industry

In the food and beverage industry, WS-23 is used to provide a cooling effect in products such as candies, chewing gum, and beverages. It is also used in cosmetics and personal care products to provide a refreshing sensation .

Mécanisme D'action

- The primary targets of 2-Isopropyl-N,2,3-trimethylbutanamide are not extensively documented. However, it is widely used for its cooling effect on the skin or mucosa. This cooling sensation suggests that it interacts with sensory receptors, possibly related to temperature perception .

Target of Action

Mode of Action

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du WS-23 implique la réaction du chlorure de 2,3-diméthylbutanoyle avec l'isopropylamine. La réaction est généralement réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle

En milieu industriel, le WS-23 est produit en dissolvant le composé dans un solvant approprié, tel que le propylène glycol ou l'éthanol, pour assurer une distribution uniforme dans le produit final. Des contrôles qualité sont effectués pour garantir une concentration uniforme et une dissolution complète .

Analyse Des Réactions Chimiques

Types de réactions

Le WS-23 subit principalement des réactions de substitution en raison de la présence du groupe amide. Il peut également participer à des liaisons hydrogène en raison de la présence du groupe carbonyle.

Réactifs et conditions courants

Réactions de substitution : Le WS-23 peut réagir avec des nucléophiles en présence d'une base.

Liaisons hydrogène : Le groupe carbonyle du WS-23 peut former des liaisons hydrogène avec des donneurs de protons.

Produits principaux

Les principaux produits formés à partir de ces réactions sont généralement des dérivés du WS-23 avec des groupes fonctionnels modifiés, en fonction du nucléophile utilisé dans la réaction de substitution.

Applications de la recherche scientifique

Chimie

Le WS-23 est utilisé comme composé modèle dans des études impliquant des agents rafraîchissants synthétiques. Sa structure et ses propriétés uniques en font un candidat idéal pour la recherche sur les mécanismes de refroidissement et la perception sensorielle .

Biologie

En recherche biologique, le WS-23 est utilisé pour étudier les effets des agents rafraîchissants sur les neurones sensoriels. Il aide à comprendre comment les sensations de fraîcheur sont perçues et traitées par le système nerveux .

Médecine

Le WS-23 est exploré pour son utilisation potentielle dans les analgésiques topiques et d'autres applications médicales où un effet rafraîchissant est bénéfique. Il est également étudié pour son potentiel à améliorer l'efficacité de certains médicaments en procurant une sensation de fraîcheur .

Industrie

Dans l'industrie alimentaire et des boissons, le WS-23 est utilisé pour apporter un effet rafraîchissant aux produits tels que les bonbons, les chewing-gums et les boissons. Il est également utilisé dans les cosmétiques et les produits de soins personnels pour apporter une sensation rafraîchissante .

Mécanisme d'action

Le WS-23 exerce son effet rafraîchissant en activant le canal ionique récepteur potentiel transitoire de la mélastanine 8 (TRPM8), qui est responsable de la détection des températures froides. Lorsque le WS-23 se lie au TRPM8, il induit un afflux d'ions calcium dans les neurones sensoriels, ce qui conduit à la perception d'une sensation de fraîcheur .

Comparaison Avec Des Composés Similaires

Composés similaires

WS-3 (N-éthyl p-menthane-3-carboxamide) : Un autre agent rafraîchissant synthétique utilisé dans des applications similaires.

WS-5 (N-2,3-triméthyl-2-isopropylbutanamide) : Similaire au WS-23 mais avec des propriétés sensorielles différentes.

Unicité du WS-23

Le WS-23 est unique dans sa capacité à procurer une sensation de fraîcheur sans la saveur mentholée forte associée au menthol. Cela le rend adapté à une plus large gamme d'applications où un effet rafraîchissant neutre est souhaité .

Propriétés

IUPAC Name |

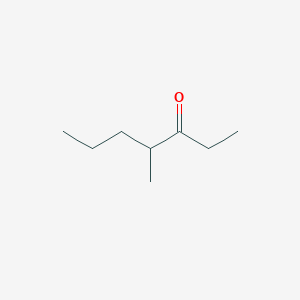

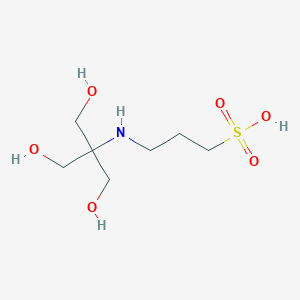

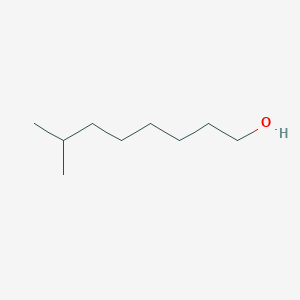

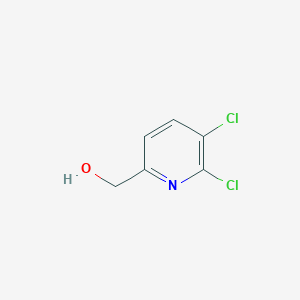

N,2,3-trimethyl-2-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAXQWRDVUOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199124 | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; Cool minty aroma | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol) | |

| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51115-67-4 | |

| Record name | N,2,3-Trimethyl-2-isopropylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N,2,3-trimethyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl isopropyl butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-N,2,3-trimethylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIISOPROPYL PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QOP5A9489 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 64 °C | |

| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.